molecular formula C16H17NO2 B262174 4-ethoxy-N-methyl-N-phenylbenzamide

4-ethoxy-N-methyl-N-phenylbenzamide

Cat. No. B262174
M. Wt: 255.31 g/mol
InChI Key: IEDYFTYKLYZUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-methyl-N-phenylbenzamide, also known as EPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-methyl-N-phenylbenzamide is not fully understood, but it is believed to act on the opioid and cannabinoid receptors in the body. 4-ethoxy-N-methyl-N-phenylbenzamide has been found to have a higher affinity for the mu-opioid receptor than for the delta and kappa opioid receptors. It has also been found to have an affinity for the cannabinoid CB1 receptor.
Biochemical and Physiological Effects:
4-ethoxy-N-methyl-N-phenylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, and has been found to inhibit the growth of cancer cells in vitro. 4-ethoxy-N-methyl-N-phenylbenzamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-methyl-N-phenylbenzamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. 4-ethoxy-N-methyl-N-phenylbenzamide is also relatively easy to obtain and is commercially available. One limitation of using 4-ethoxy-N-methyl-N-phenylbenzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for the study of 4-ethoxy-N-methyl-N-phenylbenzamide. One area of research is the development of 4-ethoxy-N-methyl-N-phenylbenzamide analogs that have improved potency and selectivity for specific receptors. Another area of research is the study of 4-ethoxy-N-methyl-N-phenylbenzamide in animal models of pain and inflammation to further understand its mechanism of action and potential therapeutic uses. Additionally, the use of 4-ethoxy-N-methyl-N-phenylbenzamide in combination with other drugs for the treatment of cancer and other diseases should be explored.

Synthesis Methods

The synthesis of 4-ethoxy-N-methyl-N-phenylbenzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This is then reacted with N-methyl-N-phenylamine to form 4-ethoxy-N-methyl-N-phenylbenzamide. The synthesis of 4-ethoxy-N-methyl-N-phenylbenzamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

4-ethoxy-N-methyl-N-phenylbenzamide has been used in a variety of scientific research studies, including studies on pain, inflammation, and cancer. It has been found to have analgesic and anti-inflammatory effects, and has been shown to inhibit the growth of cancer cells in vitro. 4-ethoxy-N-methyl-N-phenylbenzamide has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.

properties

Product Name

4-ethoxy-N-methyl-N-phenylbenzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-ethoxy-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-11-9-13(10-12-15)16(18)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3

InChI Key

IEDYFTYKLYZUQX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.